Bis(2-methoxyethyl) diazene-1,2-dicarboxylate

Mitsunobu reaction By-product removal Chromatography-free workup

Traditional Mitsunobu reagents (DEAD/DIAD) generate hydrazine by-products requiring column chromatography, increasing solvent consumption and purification time. DMEAD (CAS 940868-64-4) eliminates this bottleneck through aqueous extraction of the water-soluble hydrazine by-product. • Aqueous workup replaces chromatography: 5-8× lower TLC Rf (0.08 vs. 0.44-0.65) enables clean phase separation, reducing process mass intensity by 50-80%. • Equivalent stereospecificity to DIAD with simplified isolation; reported yields up to 98% in natural product synthesis. • 210 °C decomposition threshold provides 80-110 °C safety margin over DEAD/DIAD for thermally sensitive substrates.

Molecular Formula C8H14N2O6
Molecular Weight 234.21 g/mol
CAS No. 940868-64-4
Cat. No. B1440702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2-methoxyethyl) diazene-1,2-dicarboxylate
CAS940868-64-4
Molecular FormulaC8H14N2O6
Molecular Weight234.21 g/mol
Structural Identifiers
SMILESCOCCOC(=O)N=NC(=O)OCCOC
InChIInChI=1S/C8H14N2O6/c1-13-3-5-15-7(11)9-10-8(12)16-6-4-14-2/h3-6H2,1-2H3
InChIKeyPGHKJMVOHWKSLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(2-methoxyethyl) diazene-1,2-dicarboxylate (DMEAD) CAS 940868-64-4: Mitsunobu Reagent with Aqueous Workup Advantage


Bis(2-methoxyethyl) diazene-1,2-dicarboxylate (CAS 940868-64-4), also known as DMEAD or Di-2-methoxyethyl azodicarboxylate, is a dialkyl azodicarboxylate reagent primarily employed in the Mitsunobu reaction for stereospecific conversion of alcohols to esters, ethers, and other functionalized compounds [1]. With a molecular formula C8H14N2O6 and molecular weight of 234.21 g/mol, this compound exists as a pale yellow crystalline solid at room temperature with a melting point of 39.9–44.0 °C . DMEAD was explicitly developed as an alternative to conventional azodicarboxylates such as DEAD (diethyl azodicarboxylate) and DIAD (diisopropyl azodicarboxylate) to address the persistent challenge of hydrazinedicarboxylate by-product separation in Mitsunobu chemistry [1].

Why DEAD or DIAD Cannot Simply Replace Bis(2-methoxyethyl) diazene-1,2-dicarboxylate (DMEAD) in Process Chemistry Workflows


Generic substitution among dialkyl azodicarboxylates in Mitsunobu reactions is operationally non-equivalent due to divergent post-reaction purification demands. Conventional reagents DEAD and DIAD generate diethyl or diisopropyl hydrazinedicarboxylate by-products that exhibit moderate polarity, insufficient volatility for evaporative removal, and poor crystallinity, thereby necessitating chromatographic separation that consumes solvent and time at preparative scale [1]. In contrast, DMEAD produces a hydrazinedicarboxylate by-product that is highly hydrophilic and quantitatively removable by simple aqueous extraction into neutral water, fundamentally altering the workup economy and process mass intensity of Mitsunobu-based syntheses [1]. This separation-mode divergence renders DMEAD a functionally distinct procurement decision rather than a drop-in substitute, particularly for multi-step syntheses where cumulative purification overhead determines feasibility at scale.

DMEAD (CAS 940868-64-4) Comparative Performance Evidence: Separation Efficiency, Thermal Stability, and Reaction Yield Data


TLC Rf Comparison: DMEAD Hydrazine By-Product Exhibits 5-8× Greater Polarity than DEAD and DIAD Analogs

Thin-layer chromatography (TLC) analysis demonstrates that the hydrazinedicarboxylate by-product generated from DMEAD exhibits an Rf value of 0.08 (ethyl acetate/hexane = 1/1), whereas the corresponding hydrazine by-products from DIAD and DEAD display Rf values of 0.65 and 0.44, respectively, under identical conditions [1]. This 5.5-fold to 8.1-fold reduction in Rf value for DMEAD's by-product quantitatively confirms substantially higher polarity attributable to the 2-methoxyethyl ester moieties, which translates directly to water solubility and aqueous workup compatibility [1].

Mitsunobu reaction By-product removal Chromatography-free workup Thin-layer chromatography

Thermal Stability Assessment: DMEAD Decomposition Temperature of 210°C Measured by DSC

Differential scanning calorimetry (DSC) analysis establishes that DMEAD exhibits a decomposition onset temperature of 210 °C with an exothermic energy release of 927 J/g [1]. In comparison, DEAD is documented to present explosive hazards with decomposition risk upon heating above 100 °C, while DIAD demonstrates moderate stability below 130 °C [2]. The ~80–110 °C higher decomposition threshold of DMEAD relative to DEAD and DIAD translates to a significantly expanded thermal operating window and reduced explosion sensitivity during routine handling and storage [1].

Thermal hazard assessment Process safety Differential scanning calorimetry Azodicarboxylate stability

Synthesis Pathway Advantage: DMEAD Preparation Achieves 88% Yield Without Distillation Step

DMEAD is synthesized from hydrazine hydrate in a two-step sequence achieving 88% yield as a crystalline solid without requiring distillation for purification . This contrasts with DEAD and DIAD preparation, which necessitates distillation steps to obtain the final reagents in acceptable purity . The elimination of distillation from the manufacturing workflow reduces energy input, simplifies equipment requirements, and avoids thermal exposure that could compromise reagent integrity during purification .

Reagent synthesis Process intensification Distillation-free preparation Manufacturing scalability

Mitsunobu Reaction Performance: DMEAD Delivers 33–98% Product Yield Range with Stereospecificity Equivalent to DIAD

In Mitsunobu reactions employing DMEAD with triphenylphosphine, product yields ranging from 33% to 98% have been reported across diverse alcohol substrates and pronucleophiles, with stereospecificity of inversion maintained at levels comparable to conventional DIAD-mediated reactions [1][2]. The yield range reflects substrate-dependent reactivity variations typical of Mitsunobu chemistry, but importantly, DMEAD achieves these yields while enabling simplified aqueous workup rather than chromatographic purification [1]. The reaction proceeds at room temperature in common solvents including THF and toluene, requiring no specialized conditions beyond standard Mitsunobu protocols [2].

Mitsunobu reaction Stereospecific inversion Alcohol functionalization Yield optimization

Recommended Application Scenarios for DMEAD (Bis(2-methoxyethyl) diazene-1,2-dicarboxylate) Based on Comparative Evidence


Process-Scale Mitsunobu Reactions Requiring Chromatography-Free Workup

For multi-gram to kilogram Mitsunobu esterifications, DMEAD enables direct aqueous extraction of the hydrazine by-product, eliminating the column chromatography step required when using DEAD or DIAD [1]. The 5-8× lower TLC Rf value (0.08 vs. 0.44–0.65) confirms sufficient polarity differential for clean phase separation, reducing process mass intensity and purification solvent consumption by an estimated 50–80% relative to chromatographic workflows [2]. This scenario is particularly relevant for pharmaceutical intermediate synthesis where process economic metrics and solvent waste minimization are critical decision factors.

Stereospecific Inversion of Secondary Alcohols in Natural Product Synthesis

DMEAD demonstrates stereospecific inversion performance equivalent to DIAD while providing simplified product isolation [1]. This makes DMEAD the preferred azodicarboxylate for total synthesis of stereochemically complex natural products where multiple Mitsunobu steps would otherwise accumulate chromatographic purification overhead. Reported applications include the synthesis of C19 lipid diols and desidustat derivatives with yields up to 98% [2].

Laboratory Settings with Restricted Chromatography Access or High Throughput Requirements

In academic or industrial laboratories where column chromatography capacity is rate-limiting, DMEAD reduces purification bottlenecks by replacing chromatography with aqueous extraction. This enables higher reaction throughput for parallel synthesis campaigns and combinatorial chemistry applications where the purification step would otherwise constrain the number of reactions that can be processed per day [1].

Heat-Sensitive Substrate Transformations Requiring Reagents with Elevated Thermal Safety Margins

For reactions involving thermally labile substrates or those conducted at elevated temperatures, DMEAD's 210 °C decomposition threshold (DSC) provides an 80–110 °C expanded safety margin relative to DEAD (>100 °C explosion risk) and DIAD (130 °C stability limit) [1][2]. This thermal stability reduces process safety concerns and may permit reaction conditions that would be inadvisable with thermally sensitive azodicarboxylate alternatives.

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